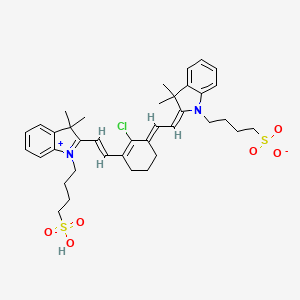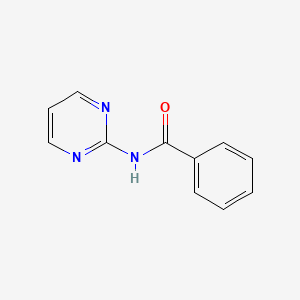
benzamide, N-2-pyrimidinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-2-pyrimidinyl- is a compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. Benzamide, N-2-pyrimidinyl- is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing benzamide, N-2-pyrimidinyl- involves the reaction between 2-aminopyridine and trans-β-nitrostyrene using a bimetallic metal-organic framework catalyst (Fe2Ni-BDC). The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the reaction of 2-aminopyridine with an unsaturated ketone derivative in ethanol under basic catalysis conditions .
Industrial Production Methods
Industrial production methods for benzamide, N-2-pyrimidinyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-organic frameworks and other catalytic systems is common in industrial settings to enhance reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-2-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as borohydrides.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Benzamide, N-2-pyrimidinyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzamide, N-2-pyrimidinyl- involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Benzamide, N-2-pyrimidinyl- can be compared with other similar compounds, such as:
Benzimidazoles: Known for their antiviral and anticancer properties.
Pyrimidines: Widely used in pharmaceuticals for their diverse biological activities.
Benzanilides: A broader class of compounds with various industrial and medicinal applications
The uniqueness of benzamide, N-2-pyrimidinyl- lies in its specific structural features and the presence of both benzamide and pyrimidinyl groups, which contribute to its diverse chemical reactivity and biological activities .
Propriétés
Numéro CAS |
13053-89-9 |
|---|---|
Formule moléculaire |
C11H9N3O |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H9N3O/c15-10(9-5-2-1-3-6-9)14-11-12-7-4-8-13-11/h1-8H,(H,12,13,14,15) |
Clé InChI |
QBRCMHSAOZCHQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



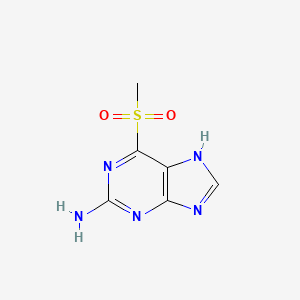


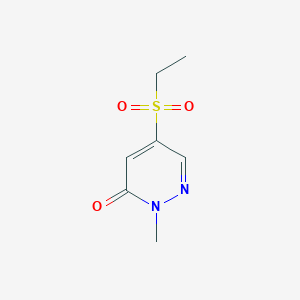

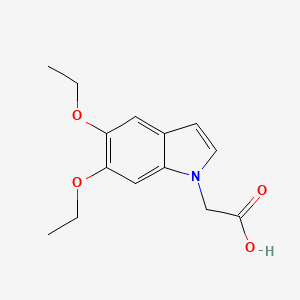
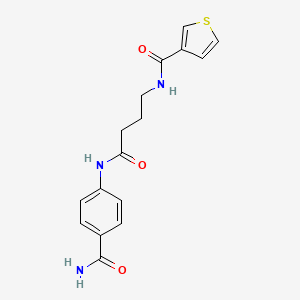
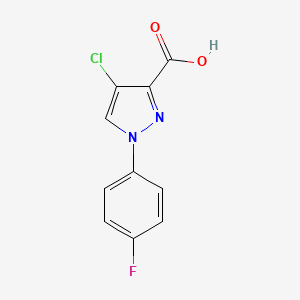



![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
